(3R,4S)-3,4-dihydroxyoxolan-2-one
Overview
Description
This typically includes the compound’s IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and yield. The analysis may also discuss the advantages and disadvantages of the synthesis method.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antioxidant Development
A study by Manfredini et al. (2000) explored molecular combinations of antioxidants, such as ascorbic acid and alpha-tocopherol, to design new compounds with enhanced radical scavenging activities. One of their creations, 3,4-dihydroxy-5R-2(R,S)-(6-hydroxy-2,5,7,8-tetramethylchroman-2(R,S)yl-methyl)-1,3]dioxolan-4S-yl]-5H-furan-2-one, showed potent antioxidant effects, surpassing those of synthetic alpha-tocopherol analogue and natural alpha-tocopherol or ascorbic acid. This discovery opens up avenues for therapeutic agents targeting free radical damage in pathological events (Manfredini et al., 2000).
Ecological and Biological Roles
Macias et al. (2009) discussed the bioactivity and ecological role of compounds like 1,4-benzoxazin-3(4H)-one, highlighting their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds and their derivatives, including 3,4-dihydroxyoxolan-2-one, are of interest for their potential as natural herbicide models and pharmaceutical applications. The research emphasized the ecological behavior of these compounds in plant defense mechanisms (Macias et al., 2009).
Chiral Synthesis Applications
Barbaro et al. (1999) described a method for the chiral construction of 3-alkyl-3-hydroxy-beta-lactams using 1,3-dioxolan-4-ones, including (3R,4S)-3,4-dihydroxyoxolan-2-one. This method, following Seebach's principle of self-regeneration of stereocenters, is important in the synthesis of beta-lactams, which are key intermediates in the development of various pharmaceuticals (Barbaro et al., 1999).
Chemical Synthesis and Industrial Applications
Benyahya et al. (2011) conducted a study on the synthesis of glycerin carbonate-based intermediates using thiol-ene chemistry, employing 1,3-dioxolan-2-one derivatives. This research is significant for the development of environmentally friendly synthesis methods and the creation of new materials, including polyhydroxyurethanes, which have potential applications in various industries (Benyahya et al., 2011).
Safety And Hazards
This involves examining the compound’s toxicity, flammability, and environmental impact. It can also include information on safe handling and disposal.
Future Directions
This involves discussing potential future research directions or applications for the compound.
properties
IUPAC Name |
(3R,4S)-3,4-dihydroxyoxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJBNSHAZVGMC-STHAYSLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369232 | |
Record name | (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Threonolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(3R,4S)-3,4-dihydroxyoxolan-2-one | |
CAS RN |
21730-93-8 | |
Record name | (3R,4S)-Dihydro-3,4-dihydroxy-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21730-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Threonolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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